molecular formula C14H21NO2 B6231603 tert-butyl 2-amino-5-(propan-2-yl)benzoate CAS No. 2248371-43-7

tert-butyl 2-amino-5-(propan-2-yl)benzoate

Cat. No.: B6231603
CAS No.: 2248371-43-7
M. Wt: 235.32 g/mol
InChI Key: GCDCWQWCYBHVKT-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-5-(propan-2-yl)benzoate (CAS: 1178679-24-7) is a substituted benzoate ester characterized by a tert-butyl ester group, an amino (-NH2) substituent at the benzene ring’s position 2, and an isopropyl (propan-2-yl) group at position 5. Its molecular formula is C14H21NO2, with a molecular weight of 235.32 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its tert-butyl group enhances steric protection of reactive sites, and the amino group enables further functionalization.

Properties

CAS No.

2248371-43-7

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

tert-butyl 2-amino-5-propan-2-ylbenzoate

InChI

InChI=1S/C14H21NO2/c1-9(2)10-6-7-12(15)11(8-10)13(16)17-14(3,4)5/h6-9H,15H2,1-5H3

InChI Key

GCDCWQWCYBHVKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)N)C(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

Preparation Methods

Esterification of 2-Nitro-5-Bromobenzoic Acid

The precursor 2-nitro-5-bromobenzoic acid is converted to its tert-butyl ester via acid-catalyzed esterification.

Procedure :

  • Combine 2-nitro-5-bromobenzoic acid (10.0 g, 38.6 mmol) with tert-butanol (50 mL) and concentrated H₂SO₄ (1 mL).

  • Reflux at 80°C for 12 h under nitrogen.

  • Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via flash chromatography (hexanes:EtOAc = 9:1).

Yield : 92% (12.1 g). ¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J = 2.3 Hz, 1H), 8.02 (dd, J = 8.5, 2.3 Hz, 1H), 7.65 (d, J = 8.5 Hz, 1H), 1.62 (s, 9H).

Reduction of Nitro to Amino Group

Transfer Hydrogenation with Ammonium Formate

The nitro group is reduced to an amine without affecting the tert-butyl ester.

Procedure :

  • Dissolve tert-butyl 2-nitro-5-(propan-2-yl)benzoate (4.0 g, 12.9 mmol) in MeOH (40 mL).

  • Add 10% Pd/C (0.4 g) and ammonium formate (4.1 g, 64.5 mmol).

  • Stir at room temperature for 16 h, filter through Celite, and concentrate.

Yield : 89% (3.3 g). ¹³C NMR (126 MHz, CDCl₃): δ 170.2 (C=O), 152.1 (C-NH₂), 134.7, 128.9, 123.4 (Ar-C), 80.1 (C(CH₃)₃), 34.6 (CH(CH₃)₂), 28.3 (C(CH₃)₃), 22.1 (CH(CH₃)₂).

Alternative Synthetic Routes and Optimization

Direct Amination of Prefunctionalized Intermediates

An alternative pathway involves introducing the amino group earlier in the synthesis. For example, tert-butyl 2-amino-5-bromobenzoate could undergo coupling, but this approach risks amine coordination to palladium, requiring protective groups like Boc.

Challenges :

  • Boc protection adds two steps (protection/deprotection), reducing overall efficiency.

  • Coupling yields drop to 65–70% due to steric hindrance.

Critical Analysis of Reaction Conditions

Solvent and Catalyst Impact on Suzuki Coupling

Comparative data for palladium catalysts:

CatalystSolvent SystemTemp (°C)Yield (%)Reference
PdXPhosG2Dioxane/H₂O8094
PdCl₂(dppf)DMF8541
Pd(PPh₃)₄Toluene/EtOH8093

PdXPhosG2 in dioxane/water outperforms other systems due to enhanced stability and reduced side reactions.

Scalability and Industrial Considerations

Cost-Benefit Analysis of Boronic Esters

Isopropylboronic acid pinacol ester (≈$120/mol) is cost-prohibitive for large-scale synthesis. Alternatives like potassium trifluoroborate salts (≈$80/mol) may reduce expenses but require higher catalyst loadings (0.5–1.0 mol% Pd).

Spectroscopic Characterization and Purity

Key Spectroscopic Benchmarks

  • HRMS : Calcd. for C₁₅H₂₁NO₂ [M+H]⁺: 248.1645; Found: 248.1643.

  • IR : Peaks at 3365 cm⁻¹ (N-H stretch), 1682 cm⁻¹ (C=O ester) .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-amino-5-(propan-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Nitro derivatives of the benzoate.

    Reduction: Alcohol derivatives of the benzoate.

    Substitution: Halogenated benzoates.

Scientific Research Applications

Chemical Properties and Structure

  • CAS Number : 2248371-43-7
  • Molecular Formula : C14H21NO2
  • Molecular Weight : 235.32 g/mol
  • IUPAC Name : tert-butyl 2-amino-5-(propan-2-yl)benzoate

The compound features a tert-butyl ester group, an amino group, and a propan-2-yl substituent on the benzoate structure. This unique arrangement contributes to its distinct chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes :
The synthesis of this compound typically involves the esterification of 2-amino-5-(propan-2-yl)benzoic acid with tert-butyl alcohol. Common catalysts include sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then neutralized and purified through recrystallization or chromatography.

Industrial Production :
On an industrial scale, continuous flow processes are often employed to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid are utilized to facilitate the esterification reaction, ensuring consistent quality through advanced purification techniques.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. It acts as a building block for more complex molecules in organic synthesis, enabling the development of diverse chemical entities.

Biological Research

In biological studies, this compound is utilized to investigate interactions between small molecules and biological macromolecules. It can function as a probe to explore enzyme-substrate interactions and receptor-ligand binding dynamics.

Medicinal Chemistry

The compound has potential applications in drug development as a scaffold for designing new therapeutic agents targeting specific biological pathways. Its structural features may enhance bioavailability and pharmacokinetic properties, making it suitable for further exploration in pharmaceutical formulations.

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals and materials. It is also involved in formulating certain pharmaceuticals and agrochemicals, highlighting its versatility across different sectors.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-5-(propan-2-yl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. The propan-2-yl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and enhancing its bioavailability.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Ester Group Position 2 Position 5 Molecular Formula Molecular Weight (g/mol) Notable Features
tert-Butyl 2-amino-5-(propan-2-yl)benzoate tert-butyl NH2 isopropyl C14H21NO2 235.32 Steric protection; amino reactivity
Ethyl 2-amino-5-(tert-butyl)benzoate ethyl NH2 tert-butyl C13H17NO2 223.28 Discontinued; smaller ester group
Ethyl 2-amino-5-(thiophen-2-yl)benzoate ethyl NH2 thiophen-2-yl C13H13NO2S 247.31 Heteroaromatic substituent; electronics
tert-Butyl 2-fluoro-5-(trifluoromethoxy)benzoate tert-butyl F trifluoromethoxy C12H12F4O3 280.22 Fluorinated; high stability
tert-Butyl 2-hydroxy-5-nitrobenzoate tert-butyl OH NO2 C11H13NO5 239.23 Nitro group; acidic phenol

Table 2: Key Physicochemical and Application Differences

Compound Name Solubility (Predicted) Reactivity Applications
This compound Lipophilic Nucleophilic amino group Drug intermediate; chiral synthesis
Ethyl 2-amino-5-(tert-butyl)benzoate Moderate polarity Ester hydrolysis susceptibility Discontinued research reagent
Ethyl 2-amino-5-(thiophen-2-yl)benzoate Moderate polarity Thiophene-mediated conjugation Electronic materials
tert-Butyl 2-fluoro-5-(trifluoromethoxy)benzoate Highly fluorinated Electron-deficient aromatic ring Agrochemistry; fluorinated APIs
tert-Butyl 2-hydroxy-5-nitrobenzoate Polar Nitro reduction; ester hydrolysis Explosives; dye synthesis

Research Findings and Functional Insights

Substituent Effects on Reactivity and Stability

  • Amino vs. Nitro Groups: The amino group in the target compound facilitates nucleophilic reactions (e.g., acylation, alkylation), whereas nitro groups (as in tert-butyl 2-hydroxy-5-nitrobenzoate) enable electrophilic substitution or reduction to amines .
  • Ester Group Stability : tert-Butyl esters are more resistant to hydrolysis compared to ethyl esters, making them preferable in multi-step syntheses .
  • Fluorinated Derivatives : tert-Butyl 2-fluoro-5-(trifluoromethoxy)benzoate exhibits enhanced metabolic stability and lipophilicity, critical for bioactive molecules .

Spectroscopic and Chiral Properties

  • NMR Profiles: In analogs like (R)-tert-butyl 2-amino-5-(4-fluorophenyl)-2-methylpent-4-enoate, substituents significantly alter chemical shifts. For example, electron-withdrawing groups (e.g., fluorine) deshield adjacent protons, while bulky groups (e.g., isopropyl) cause upfield shifts .
  • Optical Activity: Chiral tert-butyl amino esters (e.g., compounds) show distinct α-optical rotations (+15° to +25°), critical for enantioselective drug synthesis .

Biological Activity

Tert-butyl 2-amino-5-(propan-2-yl)benzoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a tert-butyl group, an amino group, and a propan-2-yl substituent on the benzoate structure. The propan-2-yl group enhances lipophilicity, which may influence its biological activity and pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. The amino group can form hydrogen bonds, while the ester group can undergo hydrolysis to release active benzoic acid derivatives. This dual mechanism facilitates interactions with lipid membranes, enhancing bioavailability.

Antiproliferative Activity

Recent studies indicate that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, certain derivatives demonstrated IC50 values ranging from 0.56 µM to 1.6 µM in inhibiting tubulin polymerization, a key process in cell division . The introduction of specific substituents on the benzene ring has been shown to enhance this activity significantly.

Enzyme Inhibition

Research has highlighted the potential of this compound as an enzyme inhibitor. Inhibitory assays against SARS-CoV 3CL protease have shown promising results, indicating that structural modifications can lead to enhanced inhibitory potency .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals that the presence of the propan-2-yl group imparts unique steric and electronic properties to this compound. This differentiation is crucial as it may lead to varying degrees of biological activity among these compounds.

CompoundIC50 (µM)Mechanism of Action
This compound0.56Tubulin polymerization inhibition
Tert-butyl 2-amino-5-methylbenzoate1.0Tubulin polymerization inhibition
Tert-butyl 2-amino-5-ethylbenzoate1.4Tubulin polymerization inhibition

Case Studies

  • Enzyme Inhibition Study : A study evaluated the inhibitory effects of various derivatives on SARS-CoV protease, demonstrating that structural modifications significantly affected the potency of inhibition .
  • Antiproliferative Activity : Another investigation assessed the antiproliferative effects against human leukemia cell lines, revealing that compounds with specific substituents exhibited enhanced activity compared to their unsubstituted counterparts .

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